molecular formula C₂₈H₃₇ClN₄O₂S B1662782 Lurasidone hydrochloride CAS No. 367514-88-3

Lurasidone hydrochloride

Cat. No. B1662782
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-JQPVBIIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Hydrochloride is a second-generation (atypical) antipsychotic agent . It is used to treat symptoms of psychotic disorders, such as schizophrenia . This medicine can be used alone or with other medicines (e.g., lithium, valproate) to treat depression caused by bipolar disorder .


Molecular Structure Analysis

Lurasidone Hydrochloride is a benzisothiazol derivative . Its molecular formula is C28H36N4O2S.HCl and it has a molecular weight of 529.14 .


Chemical Reactions Analysis

Lurasidone Hydrochloride is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .


Physical And Chemical Properties Analysis

Lurasidone Hydrochloride is a white to off-white solid . It is sparingly soluble in methanol, slightly soluble in ethanol, very slightly soluble in water and in acetone, and practically insoluble in 0.1 N hydrochloric acid and in toluene .

Safety And Hazards

Lurasidone Hydrochloride has been associated with certain side effects. Common side effects include sleepiness, movement disorders, nausea, and diarrhea . Serious side effects may include the potentially permanent movement disorder tardive dyskinesia, neuroleptic malignant syndrome, an increased risk of suicide, angioedema, and high blood sugar levels .

Future Directions

Lurasidone Hydrochloride has received regulatory approval for the treatment of schizophrenia in the US, Canada, the EU, Switzerland, and Australia, and also for bipolar depression in the US and Canada . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring its potential uses in other conditions.

properties

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027714
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lurasidone hydrochloride

CAS RN

367514-88-3
Record name Lurasidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367514-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurasidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lurasidone HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurasidone hydrochloride
Reactant of Route 2
Reactant of Route 2
Lurasidone hydrochloride
Reactant of Route 3
Lurasidone hydrochloride
Reactant of Route 4
Lurasidone hydrochloride
Reactant of Route 5
Lurasidone hydrochloride
Reactant of Route 6
Reactant of Route 6
Lurasidone hydrochloride

Citations

For This Compound
811
Citations
WM Greenberg, L Citrome - Clinical Pharmacokinetics, 2017 - Springer
Lurasidone hydrochloride, a benzisothiazol derivative, is a second-generation (atypical) antipsychotic agent that has received regulatory approval for the treatment of schizophrenia in …
Number of citations: 55 link.springer.com
S Shah, B Parmar, M Soniwala, J Chavda - AAPS PharmSciTech, 2016 - Springer
… The present investigation was carried out to design, optimize, and evaluate lurasidone hydrochloride nanocrystals for improving its solubility and dissolution characteristics. …
Number of citations: 31 link.springer.com
H Zhang, H Wang, X Zhu, Z Yuan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C28H37N4O2S+·Cl− [systematic name: 4-(1,2-benzothiazol-3-yl)-1-({2-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)methyl]cyclohexyl}…
Number of citations: 6 scripts.iucr.org
JR Madan, KT Pawar, K Dua - International journal of …, 2015 - ncbi.nlm.nih.gov
Low aqueous solubility is a major problem faced during formulation development of new drug molecules. Lurasidone HCl (LRD) is an antipsychotic agent specially used in the …
Number of citations: 71 www.ncbi.nlm.nih.gov
VP Pardhi, S Flora - Biopharmaceutics & Drug Disposition, 2020 - Wiley Online Library
Crystalline solid dispersion of lurasidone hydrochloride (LH) was made with various polar and non‐polar small molecules to overcome the poor aqueous solubility issue. LH‐…
Number of citations: 4 onlinelibrary.wiley.com
F Jangipuria, V Londhe - Int J Pharm Pharm Sci, 2015 - researchgate.net
… Methods: Solubility study of Lurasidone hydrochloride (LH) was carried out in various … solubility and dissolution of poorly water soluble compounds like lurasidone hydrochloride. …
Number of citations: 17 www.researchgate.net
S Qian, W Heng, Y Wei, J Zhang… - Crystal Growth & Design, 2015 - ACS Publications
… In this study, a single-phase coamorphous form of lurasidone hydrochloride (LH) (a water-insoluble atypical antipsychotic agent with pH-dependent solubility) with saccharin (SAC) in a …
Number of citations: 127 pubs.acs.org
S Wang, W Heng, X Wang, X He, Z Zhang, Y Wei… - International journal of …, 2020 - Elsevier
… In the current study, coamorphous system of lurasidone hydrochloride (LH), a BCS class II drug, with puerarin (PUE) was prepared by the solvent-evaporation method. The observation …
Number of citations: 16 www.sciencedirect.com
MH Patel, VP Mundada, KK Sawant - Drug development and …, 2019 - Taylor & Francis
… Lurasidone hydrochloride (LH) is an atypical antipsychotic agent that acts as D 2 , 5-HT 2, 5-HT 7 , α2a and α2c receptors antagonist as well as partial serotonin 5-HT 1a receptor …
Number of citations: 40 www.tandfonline.com
W Heng, M Su, H Cheng, P Shen, S Liang… - Molecular …, 2019 - ACS Publications
As a BCS II drug, the atypical antipsychotic agent lurasidone hydrochloride (LH) has low oral bioavailability mainly because of its poor aqueous solubility/dissolution. Unexpectedly, …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.